molecular formula C23H19FN2O2 B2704222 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide CAS No. 371220-93-8

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide

Cat. No.: B2704222
CAS No.: 371220-93-8
M. Wt: 374.415
InChI Key: FEBXWFSPRPHJHP-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a benzoyl group, a tetrahydroquinoline ring, and a fluorobenzamide moiety. Its distinct chemical properties make it a valuable subject for research in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide typically involves multiple steps, starting with the preparation of the tetrahydroquinoline core. This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring. The benzoyl group is then introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride. Finally, the fluorobenzamide moiety is attached through an amide coupling reaction, using 4-fluorobenzoic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques, which allow for better control over reaction conditions and scalability. Additionally, the use of automated synthesis platforms could enhance reproducibility and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The tetrahydroquinoline ring can be oxidized to form a quinoline derivative.

    Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atom on the benzamide moiety can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea in polar aprotic solvents such as dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Benzyl-substituted tetrahydroquinoline.

    Substitution: Various substituted benzamides, depending on the nucleophile used.

Scientific Research Applications

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound, including its interactions with proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: Utilized in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl and fluorobenzamide moieties can interact with active sites of enzymes, potentially inhibiting their activity. The tetrahydroquinoline ring may also play a role in stabilizing the compound’s binding to its target. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-chlorobenzamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-cyanobenzamide
  • N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3,4-diethoxybenzamide

Uniqueness

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it a valuable candidate for drug development and other applications.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c24-19-10-8-16(9-11-19)22(27)25-20-12-13-21-18(15-20)7-4-14-26(21)23(28)17-5-2-1-3-6-17/h1-3,5-6,8-13,15H,4,7,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEBXWFSPRPHJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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